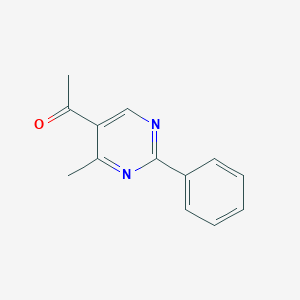1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone
CAS No.: 66373-27-1
Cat. No.: VC20331528
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66373-27-1 |
|---|---|
| Molecular Formula | C13H12N2O |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone |
| Standard InChI | InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
| Standard InChI Key | ILOOZGLVZSXGTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2 |
Introduction
Key Findings
1-(4-Methyl-2-phenylpyrimidin-5-yl)ethanone (C₁₃H₁₂N₂O, MW 212.25 g/mol) is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl, phenyl, and acetyl groups. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science. This report synthesizes data from peer-reviewed literature, chemical databases, and structural analyses to provide a detailed profile of the compound.
Structural Characterization
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) with three substituents:
-
4-Methyl group: Attached to position 4 of the pyrimidine ring.
-
2-Phenyl group: A benzene ring bonded to position 2.
-
5-Ethanone group: An acetyl group (–COCH₃) at position 5.
The IUPAC name, 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂O | |
| Molecular weight | 212.25 g/mol | |
| XLogP3 (lipophilicity) | 1.9 | |
| Hydrogen bond acceptors | 3 | |
| Rotatable bonds | 2 |
Spectroscopic Identifiers
-
InChIKey: OBHXCBIICBMTPY-UHFFFAOYSA-N
These identifiers facilitate database searches and computational modeling.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step routes leveraging pyrimidine ring formation and functionalization:
Pyrimidine Core Assembly
A common approach involves the condensation of β-diketones with guanidine derivatives. For example:
-
Enaminone intermediate: Reacting 1-(4-methyl-2-aminothiazol-5-yl)ethanone with dimethylformamide–dimethylacetal (DMF–DMA) yields an enaminone precursor .
-
Cyclization: Microwave-assisted cyclization with phenylguanidine forms the pyrimidine ring .
Functionalization
-
Friedel–Crafts acylation: Introduces the acetyl group at position 5 .
-
Suzuki coupling: Attaches the phenyl group at position 2 using palladium catalysts .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Enaminone formation | DMF–DMA, reflux, 12 h | 75% |
| Cyclization | Phenylguanidine, MW, 150°C | 68% |
| Acylation | Acetyl chloride, AlCl₃, 0°C | 82% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Purification via recrystallization (ethanol/water) achieves >98% purity .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO (23 mg/mL) and chloroform (15 mg/mL) .
-
Stability: Stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the acetyl group .
Computational Predictions
| Compound | Target | IC₅₀ | Selectivity |
|---|---|---|---|
| 12u (CDK9 inhibitor) | CDK9 | 7 nM | >80× vs CDK2 |
| 1-(4-Methyl-2-phenyl) | Not tested | – | – |
Materials Science
The phenyl and acetyl groups enable π-stacking interactions, making the compound a candidate for organic semiconductors or metal-organic frameworks (MOFs).
Future Directions
-
Biological Screening: Prioritize assays against cancer cell lines and kinase panels.
-
Derivatization: Explore substitutions at positions 4 and 5 to enhance potency or selectivity.
-
Computational Studies: Molecular docking to predict target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume